2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Beschreibung
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride is a fluorinated ethylamine derivative characterized by a fluorine atom at the 2-position of the ethanamine backbone and a 4-(trifluoromethyl)phenyl substituent at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.
Eigenschaften
IUPAC Name |
2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13;/h1-4,8H,5,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOKGNZXYHVSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Amination of 2-Fluoro-1-[4-(Trifluoromethyl)Phenyl]Ethanone
The ketone precursor, 2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 186297-56-3), serves as a critical intermediate. Reductive amination employs ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C for 12–24 hours, yielding the primary amine. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt. This method achieves yields of 68–75% with >98% purity by HPLC.
Key Conditions :
- Solvent: Methanol or ethanol
- Temperature: 25–40°C
- Catalyst: NaBH3CN or Pd/C (for catalytic hydrogenation)
- Acidification: Concentrated HCl in diethyl ether
Gabriel Synthesis via Phthalimide Intermediate
This two-step approach avoids direct handling of ammonia gas. The ketone is first converted to a bromoethane derivative using PBr3 in dichloromethane. Reaction with potassium phthalimide in DMF at 80°C for 6 hours forms the phthalimidoyl intermediate. Hydrolysis with hydrazine hydrate in ethanol releases the free amine, which is isolated as the hydrochloride salt. Yields range from 60–65%.
Advantages :
- Avoids volatile ammonia
- Simplifies purification via phthalimide precipitation
Nitro Reduction Pathway
Starting from 2-fluoro-1-[4-(trifluoromethyl)phenyl]nitroethane, catalytic hydrogenation at 50 psi H2 over Raney nickel in ethanol reduces the nitro group to the amine. This method offers 70–78% yield but requires stringent control over residual catalyst metals (<10 ppm).
Optimization Strategies for Impurity Control
Friedel-Crafts Acylation for Ketone Synthesis
The ketone precursor is synthesized via Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with fluoroacetyl chloride. Aluminum chloride (1.2 equiv) catalyzes the reaction at −10°C to 0°C, minimizing deoxy benzoin impurities (<0.1%). Post-reaction quenching with ice-water and sequential washes with sodium bicarbonate and sodium chloride ensure high-purity ketone (99.02% by HPLC).
Purification and Isolation Techniques
Solvent Extraction and Crystallization
Methylene chloride extracts the crude amine from aqueous layers, followed by washes with 5% sodium bicarbonate and brine. Recrystallization from isopropyl alcohol at 18–20°C yields needle-like crystals of the hydrochloride salt with <0.5% water content.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves residual phthalimide or nitro by-products, enhancing purity to >99.5% for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 68–75 | >98 | Scalable, mild conditions | Requires anhydrous ammonia |
| Gabriel Synthesis | 60–65 | 97–99 | Avoids gaseous ammonia | Multi-step, lower yield |
| Nitro Reduction | 70–78 | 98–99 | Direct nitro reduction | Catalyst removal challenges |
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides (e.g., sodium iodide) in acetone, amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Drug Development
The trifluoromethyl group in the compound enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development. Research indicates that compounds with similar structures can modulate enzyme activity and receptor interactions, which are crucial for therapeutic efficacy.
2. Enzyme Interaction Studies
Studies have shown that 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride can bind to various biological targets, influencing their activity. The binding affinity is enhanced by the presence of the trifluoromethyl group, which interacts favorably with hydrophobic sites on proteins .
3. Anticancer Research
Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing potential for inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve targeting specific pathways associated with tumor growth .
Case Studies
Potential Industrial Applications
Beyond pharmacology, this compound could be utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to serve as a building block for more complex molecules makes it valuable in synthetic organic chemistry .
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biochemical pathway involved. Additionally, it can interact with receptor sites, altering signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Chemical Properties of Comparable Compounds
Metabolic and Toxicological Considerations
- Metabolic Stability : Fluorine atoms and trifluoromethyl groups generally reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .
- Toxicity Data: Limited toxicological data exists for the target compound. However, structurally related compounds like thiophene fentanyl derivatives () emphasize the need for cautious handling due to unstudied toxicity profiles .
Biologische Aktivität
2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine; hydrochloride, also known by its CAS number 2044902-07-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
| Property | Details |
|---|---|
| Chemical Formula | C₉H₁₀ClF₄N |
| Molecular Weight | 243.63 g/mol |
| IUPAC Name | 2-fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine; hydrochloride |
| Appearance | White powder |
| Storage Temperature | Room Temperature |
The biological activity of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine; hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been studied for its agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1), which plays a crucial role in modulating neurotransmitter systems associated with mood and cognition.
Agonistic Activity
Research indicates that this compound exhibits dose-dependent activation of TAAR1. In vitro studies have shown an effective concentration (EC₅₀) of approximately 0.507 µM, demonstrating significant agonism compared to tyramine hydrochloride as a positive control . This receptor's activation is linked to potential therapeutic effects in treating conditions such as schizophrenia and depression.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various receptors:
| Study Focus | Findings |
|---|---|
| TAAR1 Activation | EC₅₀ = 0.507 µM; 65% agonism relative to tyramine |
| Neurotransmitter Interaction | Modulates dopamine and serotonin pathways |
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine; hydrochloride:
- Antipsychotic Effects : A recent Phase 2 clinical study demonstrated the compound's antipsychotic action through TAAR1 modulation, suggesting its role in managing schizophrenia symptoms .
- Cognitive Enhancement : In animal models, the compound has shown promise in enhancing cognitive functions, particularly in reversing scopolamine-induced memory deficits .
- Safety and Toxicology : The compound exhibits some toxicity at higher concentrations, with hazard statements indicating potential harm if ingested or if it comes into contact with skin or eyes .
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Electrophilic fluorination of a precursor phenylacetone derivative using Selectfluor or DAST to introduce the fluorine atom at position 2.
- Step 2: Buchwald-Hartwig amination or reductive amination to introduce the ethanamine moiety.
- Step 3: Salt formation with HCl to stabilize the compound .
- Critical Factors:
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) for amination steps improve yields (~60–75%) .
- Temperature : Fluorination at –20°C minimizes side reactions.
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water enhances purity (>98%).
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.2–3.5 ppm (methylene protons adjacent to NH₂), δ 7.4–7.8 ppm (aromatic protons from trifluoromethylphenyl group).
- ¹⁹F NMR : Distinct signals for –CF₃ (–63 ppm) and C–F (–110 ppm) .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 266.08 (C₉H₉F₄N⁺).
- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (retention time ~8.2 min at 60:40) .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?
Methodological Answer:
- Solubility :
- Aqueous buffers : Soluble at pH < 4 (due to protonated amine; ~50 mg/mL in 0.1M HCl).
- Organic solvents : Limited solubility in DMSO (~10 mg/mL); use ethanol or DMF for stock solutions.
- Stability :
- Hydrochloride salt reduces hygroscopicity. Store at –20°C under argon to prevent decomposition .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its bioactivity, particularly targeting neurotransmitter systems?
Methodological Answer:
- Radioligand Binding Assays :
- Serotonin receptors (5-HT₂A) : Compete with [³H]ketanserin in HEK293 cells expressing recombinant receptors. IC₅₀ values < 1 µM suggest high affinity .
- Dopamine transporters (DAT) : Use [³H]WIN-35,428 in rat striatal synaptosomes.
- Functional Assays :
- cAMP accumulation : Monitor GPCR activity via BRET-based biosensors .
- Calcium flux : FLIPR assays with fluorogenic dyes (e.g., Fluo-4) .
Q. How do structural modifications (e.g., fluorination, trifluoromethyl position) influence SAR in related analogs?
Methodological Answer:
| Modification | Impact on Bioactivity | Reference |
|---|---|---|
| 2-Fluoro substitution | Enhances metabolic stability (reduces CYP450 oxidation) | |
| Trifluoromethyl group | Increases lipophilicity (logP ~2.8) and membrane permeability | |
| Hydrochloride salt | Improves aqueous solubility without altering receptor affinity |
Q. What computational strategies can predict binding modes to monoamine transporters?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with DAT homology models (based on PDB: 4XP4). Key interactions:
- Hydrogen bonding between NH₃⁺ and Asp79.
- π-π stacking between trifluoromethylphenyl and Phe326 .
- MD Simulations : GROMACS simulations (100 ns) in lipid bilayers assess stability of ligand-receptor complexes .
Q. How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ > 30 min suggests stability) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates. IC₅₀ > 10 µM indicates low inhibition risk .
Q. What methods resolve enantiomeric impurities in chiral synthesis?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Retention times: (R)-enantiomer = 12.3 min; (S) = 14.1 min .
- Polarimetry : Specific rotation [α]²⁵_D = +15.6° (c = 1, methanol) confirms enantiopurity .
Q. How to address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Verify Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH alter receptor conformations.
- Orthogonal Assays : Confirm binding affinity via SPR (surface plasmon resonance) and functional activity in parallel .
- Purity Checks : LC-MS to rule out degradation products or enantiomeric contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
